3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid (3-ACFBA) is a synthetic organic compound that has been used in a number of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to create new compounds for further research. 3-ACFBA is a versatile compound, with a variety of potential uses in the laboratory.
Scientific Research Applications
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to create new compounds for further research. It has also been used in the synthesis of a variety of other compounds, such as 5-fluorocytosine and 5-fluorouracil. 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. Inhibition of these enzymes can lead to increased bioavailability of certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased bioavailability of certain drugs and other compounds. It has also been shown to have a mild antioxidant effect, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% for lab experiments is its high yield. It is also a relatively inexpensive compound and is relatively easy to synthesize. However, it is important to note that 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is a relatively new compound and its effects are not fully understood. Therefore, caution should be exercised when using it in experiments.
Future Directions
Given its potential applications, there are a number of potential future directions for 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of new compounds with similar effects. Finally, further research into its synthesis method could lead to improved yields and lower costs.
Synthesis Methods
3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is synthesized through a two-step reaction involving the condensation of 3-cyanobenzoic acid and 2-fluorobenzaldehyde. The first step involves the condensation of the two reactants in the presence of an acid catalyst. The second step involves the reduction of the resulting product with sodium borohydride. This method produces 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% in 95% yield.
properties
IUPAC Name |
3-amino-5-(3-cyano-2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRXNUDTQUGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689828 |
Source
|
Record name | 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-30-3 |
Source
|
Record name | 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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